2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate
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Overview
Description
2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as carbonyl, ester, and amide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate typically involves multiple steps. One common method involves the reaction of 2,4-dichlorophenyl isocyanate with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with ethyl 5-oxo-1-pyrrolidinecarboxylate under specific conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow microreactors to enhance reaction efficiency and yield. This method allows for precise control of reaction conditions such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Phenyl-(2,4-dichlorophenyl)carbinol
- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid
- Imidazole-containing compounds
Uniqueness
2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H20Cl2N2O7 |
---|---|
Molecular Weight |
555.4 g/mol |
IUPAC Name |
[2-[4-(2,4-dichlorobenzoyl)oxyphenyl]-2-oxoethyl] 1-benzamido-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C27H20Cl2N2O7/c28-19-8-11-21(22(29)13-19)27(36)38-20-9-6-16(7-10-20)23(32)15-37-26(35)18-12-24(33)31(14-18)30-25(34)17-4-2-1-3-5-17/h1-11,13,18H,12,14-15H2,(H,30,34) |
InChI Key |
MKTLCPWZPJHWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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